1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 956781-18-3) is a pyrazole derivative with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol. Its structure features a pyrazole ring substituted at the 1-position with a 2-chloroethyl group and at the 5-position with a methyl group, while the 4-position is occupied by a carboxylic acid moiety . Key physicochemical properties include a melting point of 148–150°C and a predicted boiling point of 352.9±32.0°C .
Properties
IUPAC Name |
1-(2-chloroethyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-5-6(7(11)12)4-9-10(5)3-2-8/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUZPJNBZKPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrazole Precursors
A common approach involves alkylating a preformed pyrazole ring at the N1 position. The starting material, 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, undergoes alkylation with 2-chloroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 8–12 hours.
Reaction Scheme:
$$
\text{5-Methyl-1H-pyrazole-4-carboxylate} + \text{2-Chloroethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylate}
$$
Post-alkylation, the ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification with HCl. This method yields ~70–75% of the target compound, with purity dependent on recrystallization solvents such as dichloromethane or ethyl acetate.
Cyclization of Hydrazine Derivatives
An alternative route constructs the pyrazole ring de novo using hydrazine derivatives. For example, reacting ethyl 3-oxopentanoate (a diketone analog) with 2-chloroethylhydrazine forms the pyrazole core. This method ensures direct incorporation of the chloroethyl group at N1.
Key Steps:
- Condensation: Ethyl acetoacetate reacts with triethyl orthoformate to form a diketone intermediate.
- Cyclization: The diketone reacts with 2-chloroethylhydrazine in ethanol under reflux, yielding the pyrazole ring.
- Oxidation: The 4-position methyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃.
This approach avoids regioselectivity issues but requires stringent control over oxidation conditions to prevent over-oxidation.
Chlorination of Hydroxyethyl-Substituted Pyrazoles
A two-step process introduces the chloroethyl group via nucleophilic substitution:
- Hydroxyethylation: Alkylating 5-methyl-1H-pyrazole-4-carboxylate with 2-bromoethanol produces 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate.
- Chlorination: Treating the hydroxyethyl intermediate with thionyl chloride (SOCl₂) or PCl₅ replaces the hydroxyl group with chlorine.
Advantages:
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Reagents/Conditions | Yield | Purity | Limitations |
|---|---|---|---|---|---|
| Alkylation | 5-Methyl-1H-pyrazole-4-carboxylate | 2-Chloroethyl bromide, K₂CO₃, DMF, 80°C | 70–75% | ≥95% | Regioselectivity challenges |
| Cyclization | Ethyl acetoacetate | 2-Chloroethylhydrazine, ethanol, reflux | 60–65% | 85–90% | Complex oxidation steps |
| Chlorination of HE* | 1-(2-Hydroxyethyl) derivative | SOCl₂, CH₂Cl₂, 0°C to RT | 80–85% | ≥98% | Requires anhydrous conditions |
*HE = Hydroxyethyl
Key Findings:
- The chlorination method offers the highest yield and purity but demands meticulous moisture control.
- Cyclization routes are less efficient due to multi-step oxidation but provide structural flexibility.
Optimization Strategies and Catalytic Systems
Solvent and Base Selection
Catalytic Advances
Palladium catalysts (e.g., Pd(OAc)₂) enable coupling reactions for introducing the chloroethyl group under milder conditions (50°C, 6 hours), though costs and catalyst recovery remain hurdles.
Industrial-Scale Production Considerations
Cost-Efficiency
Process Intensification
Continuous-flow reactors reduce reaction times by 40% and improve heat management during exothermic alkylation steps.
Chemical Reactions Analysis
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that compounds related to pyrazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various pyrazole derivatives and tested them against different cancer cell lines, demonstrating promising cytotoxic effects. The derivatives were found to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
Neuroprotective Effects
Pyrazole derivatives have also been investigated for their neuroprotective potential. Certain studies highlighted their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, suggesting that these compounds could serve as potential treatments for neurodegenerative disorders .
Agrochemical Applications
Insecticidal Activity
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has shown efficacy as an insecticide. Research conducted on novel pyrazole derivatives demonstrated significant insecticidal properties against pests such as Aphis fabae. One derivative exhibited an impressive mortality rate of 85.7% at a concentration of 12.5 mg/L, comparable to commercial insecticides like imidacloprid .
Synthesis and Mechanism of Action
The synthesis of 1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The mechanism often includes nucleophilic substitution reactions facilitated by the chloroethyl group, which enhances the compound's reactivity and biological activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with cellular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound interferes with DNA replication and transcription, ultimately leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- CAS : 187998-64-7
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.23 g/mol
- Melting Point : 212–213°C .
- Key Differences: The 4-methoxyphenyl group increases molecular weight and hydrophobicity compared to the chloroethyl substituent. Commercial availability (e.g., Thermo Scientific™) highlights its use as a synthetic intermediate .
1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Molecular Formula : C₇H₁₀N₂O₃
- Molecular Weight : 170.17 g/mol
- Key Differences: The hydroxyethyl group replaces the chloroethyl substituent, introducing hydrogen-bonding capability. This modification likely improves water solubility but reduces alkylating activity. Santa Cruz Biotechnology markets this compound, suggesting applications in biochemical research .
1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazole-4-carboxylic acid hydrochloride
- Molecular Formula : C₉H₁₆ClN₃O₂
- Molecular Weight : 233.70 g/mol
- Key Differences: The dimethylamino group introduces a basic nitrogen, increasing water solubility via salt formation. This structural feature is advantageous for drug delivery systems requiring enhanced bioavailability .
Functional Group Modifications
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
- CAS : 1210492-11-7
- Molecular Formula : C₁₂H₁₁ClN₂O₄
- Molecular Weight : 282.68 g/mol
- Key Differences : A 5-oxo group and 4-chlorophenyl substituent distinguish this compound. The ketone group may stabilize the pyrazole ring conformation, while the chlorophenyl group enhances lipophilicity .
5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
- CAS : 956755-70-7
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : 202.64 g/mol
- Key Differences : Substitution at the 3-position (chloro) and 1-position (2-methylpropyl) alters steric and electronic properties. The branched alkyl chain may reduce crystallinity compared to linear substituents .
Alkylating Activity
The chloroethyl group in the target compound enables alkylation of biomolecules (e.g., DNA), a mechanism shared with nitrosoureas like laromustine () and nimustine (). Such activity correlates with antineoplastic effects but also toxicity, as noted in nitrosourea studies .
Solubility and Bioavailability
Biological Activity
1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.
The compound's molecular formula is C8H11ClN2O2, with a molecular weight of approximately 202.64 g/mol. Its structure features a chloroethyl group and a carboxylic acid functional group, which may influence its biological reactivity and activity against various biological targets .
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Activity Type | Organism Tested | MIC (µg/mL) |
|---|---|---|---|
| 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Antibacterial | Staphylococcus aureus | 32 |
| 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Antifungal | Candida albicans | 16 |
The minimum inhibitory concentration (MIC) values indicate the potency of the compound against these organisms, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of 1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is particularly noteworthy. Compounds with similar pyrazole structures have been shown to inhibit the growth of various cancer cell lines.
The mechanism underlying the anticancer activity involves the alkylation of DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in apoptosis in rapidly dividing cells .
Table 2: Anticancer Activity Against Various Cell Lines
These values represent the half-maximal inhibitory concentration (IC50), indicating the effectiveness of the compound in inhibiting cell proliferation across different cancer types.
Case Studies
Several studies have highlighted the biological relevance of pyrazole derivatives:
- Study on Anticancer Activity : A comprehensive evaluation of pyrazole derivatives indicated that compounds with similar structures to 1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid exhibited significant antiproliferative effects against multiple cancer cell lines, including breast and liver cancers .
- Antimicrobial Evaluation : In another study, derivatives were tested against clinical strains of bacteria and fungi, showing promising results that warrant further investigation for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclocondensation of precursors like ethyl acetoacetate and substituted hydrazines. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase side-product formation .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol or water is used for hydrolysis .
- Catalysts : Acidic or basic catalysts (e.g., NaOH, K₂CO₃) are critical for cyclization and hydrolysis steps . Yield optimization requires balancing these parameters, with purity confirmed via HPLC or NMR (>95% purity) .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?
Structural confirmation relies on:
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl at pyrazole C5, chloroethyl at N1) and confirms carboxylic acid proton .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 218.6 [M+H]⁺) validate molecular weight .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, though limited by crystal quality .
Q. What preliminary biological activities have been reported for this compound?
Pyrazole derivatives exhibit:
- Antimicrobial activity : MIC values against Mycobacterium tuberculosis (1–10 µM range) via iron homeostasis disruption .
- Enzyme inhibition : Binding to Keap1 or COX-2 active sites, with IC₅₀ values determined via fluorescence polarization assays .
- Anti-inflammatory effects : In vitro models show TNF-α suppression (30–50% at 10 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar pyrazole analogs?
Discrepancies arise from halogen substitution patterns (e.g., Cl vs. F) and alkyl chain length. Strategies include:
- SAR studies : Compare IC₅₀ values of analogs (e.g., dual halogenation enhances activity vs. single substitutions) .
- Crystallographic docking : Use software like AutoDock to map binding interactions with targets (e.g., Keap1) .
- Meta-analysis : Pool data from high-throughput screens to identify trends in bioactivity .
Q. What experimental design challenges arise in synthesizing and purifying this compound, and how are they addressed?
Common issues:
- Byproduct formation : Chloroethyl groups may undergo elimination; mitigate via low-temperature reaction control .
- Purification : Silica gel chromatography (hexane/EtOAc gradients) separates regioisomers, while recrystallization in ethanol improves purity .
- Scale-up : Batch reactors with precise pH/temperature control reduce variability in hydrolysis steps .
Q. What computational methods are recommended to study its interaction with biological targets?
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target affinity .
- DFT calculations : Predict electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic sites .
- Pharmacophore modeling : Align pyrazole core with known inhibitors (e.g., COX-2) to optimize substituent placement .
Q. How can researchers optimize its solubility and stability for in vivo studies?
- Salt formation : Convert carboxylic acid to sodium salts for aqueous solubility enhancement (>5 mg/mL) .
- Prodrug strategies : Esterify the acid group (e.g., ethyl ester) to improve membrane permeability .
- Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) for long-term storage .
Q. What are the limitations of current mechanistic studies, and how can they be improved?
- Off-target effects : Use CRISPR-edited cell lines to isolate specific target pathways .
- Metabolic instability : Conduct microsomal assays (e.g., human liver microsomes) to identify degradation pathways .
- In vivo models : Pair rodent studies with zebrafish assays for rapid toxicity/efficacy screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
